molecular formula C71H118N22O24 B151406 N-Ac-Ctp3-amide CAS No. 132177-90-3

N-Ac-Ctp3-amide

Cat. No. B151406
M. Wt: 1663.8 g/mol
InChI Key: DEDCJMYTEFOQMA-IWIMAGCOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ac-Ctp3-amide is a small molecule peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of the naturally occurring peptide thymosin alpha-1 and has been found to exhibit immunomodulatory and anti-inflammatory properties.

Mechanism Of Action

The mechanism of action of N-Ac-Ctp3-amide involves binding to specific receptors on immune cells, such as toll-like receptor 4 (TLR4) and CXCR4. This binding leads to the activation of downstream signaling pathways, resulting in enhanced immune cell function and reduced inflammation.

Biochemical And Physiological Effects

N-Ac-Ctp3-amide has been shown to have several biochemical and physiological effects. It has been found to enhance the production of anti-inflammatory cytokines, such as IL-10, while reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, it has been shown to enhance the phagocytic activity of macrophages and improve wound healing.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-Ac-Ctp3-amide for lab experiments is its stability and solubility in aqueous solutions. It can also be easily synthesized using SPPS techniques. However, one limitation is its relatively high cost compared to other peptides.

Future Directions

There are several future directions for research on N-Ac-Ctp3-amide. One area of interest is its potential use in cancer immunotherapy, as it has been found to enhance the function of immune cells involved in tumor surveillance. Additionally, further studies are needed to determine its efficacy in treating autoimmune and inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Finally, there is potential for the development of N-Ac-Ctp3-amide as a drug delivery system, as it has been shown to enhance the uptake of nanoparticles by immune cells.

Synthesis Methods

N-Ac-Ctp3-amide is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.

Scientific Research Applications

N-Ac-Ctp3-amide has been extensively studied for its immunomodulatory and anti-inflammatory properties. It has been shown to enhance the function of immune cells, including natural killer cells, T cells, and dendritic cells. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6.

properties

CAS RN

132177-90-3

Product Name

N-Ac-Ctp3-amide

Molecular Formula

C71H118N22O24

Molecular Weight

1663.8 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C71H118N22O24/c1-9-36(6)57(70(116)89-46(28-54(102)103)64(110)90-48(32-95)67(113)86-42(18-21-50(74)97)61(107)84-41(16-11-13-25-73)60(106)83-40(15-10-12-24-72)59(105)80-37(7)58(76)104)92-65(111)45(27-39-29-77-33-79-39)88-62(108)43(19-22-51(75)98)85-66(112)47(31-94)82-52(99)30-78-68(114)49-17-14-26-93(49)71(117)56(35(4)5)91-63(109)44(20-23-53(100)101)87-69(115)55(34(2)3)81-38(8)96/h29,33-37,39-49,55-57,94-95H,9-28,30-32,72-73H2,1-8H3,(H2,74,97)(H2,75,98)(H2,76,104)(H,78,114)(H,80,105)(H,81,96)(H,82,99)(H,83,106)(H,84,107)(H,85,112)(H,86,113)(H,87,115)(H,88,108)(H,89,116)(H,90,110)(H,91,109)(H,92,111)(H,100,101)(H,102,103)/t36-,37-,39?,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-,57-/m0/s1

InChI Key

DEDCJMYTEFOQMA-IWIMAGCOSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CC1C=NC=N1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)N)NC(=O)C(CC1C=NC=N1)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C

sequence

VEVPGSQXIDSQKKA

synonyms

N-Ac-CTP3-amide
N-acetyl-cholera toxin (50-64)-3-amide
N-acetyl-cholera toxin (50-64)-amide
N-acetyl-cholera toxin peptide 3-amide

Origin of Product

United States

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